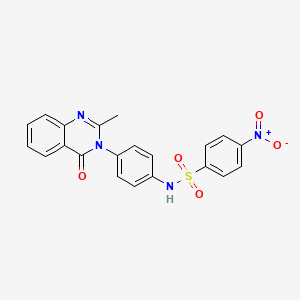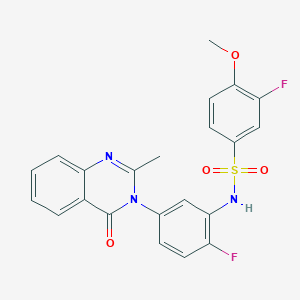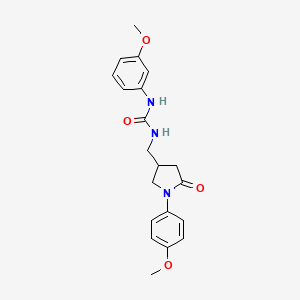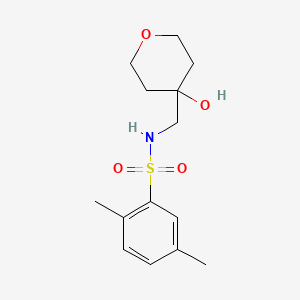![molecular formula C28H29N3O3 B2369441 4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912897-86-0](/img/structure/B2369441.png)
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Synthesis
- Burgess et al. (1998) analyzed the molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones, demonstrating the significance of hydrogen-bonded dimeric pairs in these compounds (J. Burgess, J. Fawcett, D. Russell, & L. Zaisheng, 1998).
- Elguero et al. (1976) studied the synthesis and crystal structure of tetrahydrobis-benzimidazodiazocine derivatives, verifying their molecular structures and indicating the role of structural analysis in understanding such compounds' properties (J. Elguero, A. Katritzky, B. El-Osta, R. Harlow, & S. H. Simonsen, 1976).
Biological Activity and Applications
- A study by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provides insight into the anti-cancer properties of these compounds, showcasing the importance of molecular docking and stability analyses in drug development (A. Karayel, 2021).
- Malhotra et al. (2012) synthesized and characterized benzimidazolium bromides salts as potent antifungal agents, highlighting the potential of such compounds in developing new antifungal medications (Manav Malhotra, Pankhuri Hans, Sagun Sharma, A. Deep, & Priyanka Phogat, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with key functional proteins in bacterial cell division
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown antimicrobial activity . They interact with their targets, leading to changes that inhibit the growth of bacteria . The specific interactions between this compound and its targets need to be investigated further.
Biochemical Pathways
Similar compounds have been found to affect bacterial cell division This suggests that the compound may interfere with the biochemical pathways involved in this process
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound may also have similar effects
properties
IUPAC Name |
4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-7-6-10-26(20(19)2)34-16-15-30-25-9-5-4-8-24(25)29-28(30)21-17-27(32)31(18-21)22-11-13-23(33-3)14-12-22/h4-14,21H,15-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPCCWJICRJPAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2369359.png)

![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)
![2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2369366.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)



![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)
